molecular formula C8H8N4O2S B181947 4-Nitrobenzaldehyde thiosemicarbazone CAS No. 5470-48-4

4-Nitrobenzaldehyde thiosemicarbazone

Cat. No. B181947
CAS RN: 5470-48-4
M. Wt: 224.24 g/mol
InChI Key: HSDCBIHJEGDMDO-BJMVGYQFSA-N
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Description

4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative that has been synthesized and characterized for its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-Nitrobenzaldehyde thiosemicarbazone involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. It also induces apoptosis, which is a programmed cell death process that is triggered by various stimuli.

Biochemical And Physiological Effects

4-Nitrobenzaldehyde thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It also inhibits the activity of ribonucleotide reductase, which is an enzyme that is involved in the synthesis of DNA. It has been shown to induce the production of reactive oxygen species, which are molecules that can damage cells and tissues. It also activates the immune system by inducing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

4-Nitrobenzaldehyde thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has a high degree of solubility in various solvents, which makes it suitable for various experimental protocols. However, it also has some limitations. It is toxic in high concentrations, and it can interfere with the activity of other enzymes and proteins in the cell.

Future Directions

There are several future directions for the study of 4-Nitrobenzaldehyde thiosemicarbazone. It can be further investigated for its potential as a therapeutic agent for various diseases. It can also be studied for its interactions with other molecules and proteins in the cell. The synthesis method can be optimized to improve the yield and purity of the product. New derivatives of 4-Nitrobenzaldehyde thiosemicarbazone can be synthesized and characterized for their potential applications in scientific research.
Conclusion:
In conclusion, 4-Nitrobenzaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized and characterized for its various biochemical and physiological effects. It has been investigated for its potential as a therapeutic agent for various diseases. The synthesis method can be optimized, and new derivatives can be synthesized for further study. Overall, 4-Nitrobenzaldehyde thiosemicarbazone is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 4-Nitrobenzaldehyde thiosemicarbazone involves the reaction of thiosemicarbazide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The purity and yield of the product can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

4-Nitrobenzaldehyde thiosemicarbazone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic and therapeutic agent for various diseases.

properties

CAS RN

5470-48-4

Product Name

4-Nitrobenzaldehyde thiosemicarbazone

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

[(E)-(4-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+

InChI Key

HSDCBIHJEGDMDO-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-]

Other CAS RN

5470-48-4

Origin of Product

United States

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